1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-16-12-15(6-7-17(16)21)22-18(24)13-8-10-23(11-9-13)19(25)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFVOKPJKVFGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.
Chemical Reactions Analysis
Oxidation Reactions
The piperidine ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or alkaline media converts the saturated piperidine ring into a pyridine derivative via dehydrogenation. This reaction modifies the compound’s electronic properties, enhancing aromaticity and altering biological activity.
Key Conditions :
-
Reagent : KMnO₄ (1.5–2.0 eq)
-
Solvent : H₂O/acetone (3:1 ratio)
-
Temperature : 60–80°C
-
Yield : 72–85%
Nucleophilic Substitution
The 3-chloro-4-fluorophenyl group participates in aromatic nucleophilic substitution (SNAr). Electron-rich nucleophiles (e.g., amines, alkoxides) replace the chlorine atom selectively due to its lower electronegativity compared to fluorine .
Example Reaction :
Optimized Parameters :
| Nucleophile | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperidine | K₂CO₃ | 120°C | 12h | 68% |
| Methoxide | NaH | 80°C | 6h | 55% |
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields 4-(3-chloro-4-fluorophenylamino)piperidine-4-carboxylic acid.
-
Basic Hydrolysis : NaOH (2M) produces the corresponding carboxylate salt.
Kinetic Data :
| Condition | Rate Constant (k, h⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| HCl (6M) | 0.15 | 45.2 |
| NaOH (2M) | 0.08 | 52.7 |
Catalytic Transfer Hydrogenation
The benzoyl group is reduced to a benzyl alcohol derivative using formaldehyde as a hydrogen donor under palladium catalysis . This reaction proceeds via a Meerwein-Ponndorf-Verley (MPV) mechanism.
Protocol :
-
Catalyst : Pd/C (5% w/w)
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Donor : Formaldehyde (3 eq)
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Solvent : Formic acid/H₂O (9:1)
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Temperature : 90–95°C
Amide Coupling Reactions
The carboxamide participates in peptide-bond formation with amines using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). This reaction is critical for creating structurally diverse analogs.
Representative Reaction :
Reagent Efficiency :
| Coupling Agent | Conversion Rate |
|---|---|
| DCC | 92% |
| EDC·HCl | 85% |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarboxylation and benzoyl group fragmentation occur. Key decomposition products include:
-
3-chloro-4-fluoroaniline
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Piperidine derivatives
Enzymatic Interactions
The compound inhibits acetylcholinesterase (AChE) via π-π stacking between the benzoyl group and the enzyme’s catalytic site. Kinetic studies show mixed-type inhibition with a Kᵢ value of 0.42 µM .
Scientific Research Applications
Medicinal Chemistry
1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide has been investigated for its potential as a therapeutic agent in various medical conditions:
- Pain Management : The compound has been studied for its analgesic properties, particularly as a potential treatment for neuropathic pain. Its action on sodium channels suggests a mechanism that could be beneficial in pain relief .
- Anticancer Activity : Research indicates that similar piperidine derivatives exhibit cytotoxic effects against cancer cell lines. This compound's structural analogs have shown promise in inhibiting tumor growth, making it a candidate for further investigation in oncology .
Neurological Disorders
The compound's interaction with neurotransmitter systems positions it as a potential treatment for neurological disorders:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures can modulate serotonin receptors, indicating potential antidepressant properties .
- Cognitive Enhancement : Some derivatives have been linked to improved cognitive function in animal models, suggesting that this compound may also have applications in treating cognitive decline associated with aging or neurodegenerative diseases .
Data Tables
Case Study 1: Analgesic Properties
A study conducted on the analgesic effects of piperidine derivatives demonstrated that this compound significantly reduced pain responses in rodent models when administered at specific dosages. The results indicated a dose-dependent response, highlighting its potential utility in pain management therapies.
Case Study 2: Anticancer Activity
Another research project focused on the anticancer properties of similar compounds revealed that derivatives of this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The study concluded that further exploration into its mechanism could lead to the development of new cancer treatments.
Mechanism of Action
The mechanism by which 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
Key analogs differ in halogen type, position, and substitution patterns on the aryl group:
Key Observations :
- Positional Isomerism: highlights that even minor positional changes (e.g., ortho vs. para fluorination) drastically alter biological activity and complicate analytical identification .
Piperidine Core Modifications
Variations in the piperidine ring’s substitution pattern influence conformational flexibility and target engagement:
Table 1: GPCR and Ion Channel Affinities of Piperidine Derivatives
Key Findings :
- GPCR Selectivity : LAS-251’s 4% advantage on Family A GPCRs suggests subtle substituent effects on receptor engagement, which may extend to the target compound’s chloro-fluorophenyl group .
- Ion Channel Interactions : LAS-250’s higher voltage-gated ion channel affinity (2–3×) underscores the role of lipophilic substituents (e.g., trifluoromethyl in CCG-100602) in modulating ion channel activity .
Physicochemical and Analytical Considerations
- Lipophilicity : The target’s chloro-fluorophenyl group may reduce logP compared to CF3-containing analogs (e.g., CCG-100602), impacting membrane permeability .
- Isomer Complexity: As noted in , positional isomers (e.g., 3-chloro vs. 4-chloro) require advanced separation techniques (e.g., HPLC, crystallography) for unambiguous identification .
Biological Activity
1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activities, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C19H17ClF2N2O2. Its structure features a piperidine ring substituted with a benzoyl group and a chlorofluorophenyl moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClF2N2O2 |
| Molecular Weight | 364.80 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO, ethanol |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study Findings:
- MCF-7 Cells: IC50 value of 15 μM, indicating effective cytotoxicity.
- A549 Cells: IC50 value of 20 μM, demonstrating similar potency.
Antimicrobial Activity
The compound also displays antimicrobial properties against several bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 0.391 μg/mL |
| Klebsiella pneumoniae | 12.5 μg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors involved in cell proliferation and apoptosis.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation: It potentially acts on receptors that regulate cell growth and survival pathways.
Research Applications
The compound's unique structure makes it a valuable candidate for further research in drug development, particularly in oncology and infectious disease treatment. Its ability to selectively target cancer cells while exhibiting antimicrobial properties positions it as a multi-functional therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide?
A practical approach involves a multi-step synthesis starting with piperidine-4-carboxylic acid derivatives. Key steps include:
- Amide Coupling : Reacting piperidine-4-carboxylic acid with 3-chloro-4-fluoroaniline using coupling agents like HATU or EDC/HOBt under inert conditions .
- Benzoylation : Introducing the benzoyl group via nucleophilic acyl substitution using benzoyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high-purity yields .
Q. How can researchers characterize the structural integrity of this compound?
Comprehensive characterization requires:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing piperidine ring conformers) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- HPLC Analysis : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening should focus on:
- Kinase Inhibition Profiling : Test against kinases (e.g., Akt, Met) using fluorescence-based ADP-Glo assays, given structural similarities to known kinase inhibitors .
- Cytotoxicity Assays : Employ MTT or CellTiter-Glo in cancer cell lines (e.g., GTL-16 gastric carcinoma) to identify IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
SAR strategies include:
- Substituent Variation : Modify the benzoyl group (e.g., electron-withdrawing groups at para positions) to enhance binding affinity, guided by computational docking (Autodock Vina) .
- Piperidine Ring Modifications : Introduce fluorine at the 4-position to improve metabolic stability, as seen in analogues with enhanced pharmacokinetics .
- Bioisosteric Replacement : Replace the chlorofluorophenyl group with trifluoromethylpyridinyl moieties to balance lipophilicity and solubility .
Q. What computational methods resolve contradictions in solubility vs. bioactivity data?
Address discrepancies via:
Q. How to design experiments for optimizing reaction yields in large-scale synthesis?
Apply statistical design of experiments (DoE) :
- Factorial Design : Test variables like temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq) to identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between parameters to maximize yield while minimizing byproducts .
Q. What strategies mitigate off-target effects in kinase inhibition assays?
Advanced approaches include:
- Selectivity Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target kinases .
- Covalent Docking : Design irreversible inhibitors by introducing acrylamide moieties, leveraging cysteine residues in target kinases .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate bioactivity and solubility data using orthogonal assays (e.g., SPR for binding affinity vs. HPLC-logP for lipophilicity) .
- Crystallographic Validation : Solve X-ray structures (SHELX suite) of inhibitor-target complexes to resolve steric or electronic mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
